molecular formula C8H14O4 B14208658 (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one CAS No. 918403-81-3

(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one

Katalognummer: B14208658
CAS-Nummer: 918403-81-3
Molekulargewicht: 174.19 g/mol
InChI-Schlüssel: ZHYYVYAXLRHHOS-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one is a chiral organic compound with a unique cyclopentanone structure. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the cyclopentane ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative, which undergoes methoxylation and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as high-throughput screening and automated synthesis platforms are often employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used to replace methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-hydroxy-5-methoxy-2-methylcyclopentan-1-one: Similar structure but with one less methoxy group.

    (2S)-2-hydroxy-2-methylcyclopentan-1-one: Lacks both methoxy groups.

    (2S)-2-methoxy-2-methylcyclopentan-1-one: Lacks the hydroxyl group.

Uniqueness

The presence of both methoxy and hydroxyl groups in (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one makes it unique compared to its analogs. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

918403-81-3

Molekularformel

C8H14O4

Molekulargewicht

174.19 g/mol

IUPAC-Name

(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one

InChI

InChI=1S/C8H14O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h10H,4-5H2,1-3H3/t7-/m0/s1

InChI-Schlüssel

ZHYYVYAXLRHHOS-ZETCQYMHSA-N

Isomerische SMILES

C[C@@]1(CCC(C1=O)(OC)OC)O

Kanonische SMILES

CC1(CCC(C1=O)(OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.